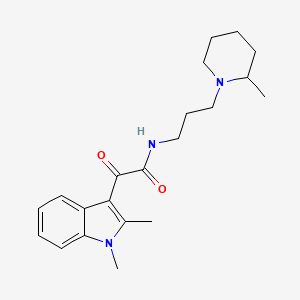

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.482. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide is a synthetic organic molecule that belongs to the indole derivatives class. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O2, and its structure features an indole core linked to a piperidine moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.40 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Neurotransmitter Modulation

The piperidine component of the compound may enhance its interaction with neurotransmitter receptors. Preliminary studies suggest that it acts as a serotonin receptor agonist, which could have implications for treating mood disorders and anxiety .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Binding : The indole structure allows for interaction with various receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Gene Expression Modulation : The compound could influence gene expression related to apoptosis and cell survival pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study on its effects on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

- Case Study 2 : In a preclinical model for anxiety disorders, administration of the compound resulted in decreased anxiety-like behavior, supporting its potential as an anxiolytic agent .

科学的研究の応用

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide exhibit significant anticancer properties. The indole scaffold is known for its ability to interact with various biological targets involved in cancer progression. In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, suggesting potential as a therapeutic agent against malignancies such as breast and prostate cancer .

Neuropharmacological Effects

The piperidine component of the compound may enhance central nervous system activity, making it a candidate for neuropharmacological studies. Preliminary research has shown that similar compounds can exert anxiolytic and antidepressant effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, including serotonin and dopamine pathways .

Antiviral Activity

There is emerging evidence that compounds with similar structures possess antiviral properties. Studies have reported that certain indole derivatives can inhibit viral replication in cell-based assays against viruses like hepatitis C and influenza A. This suggests that this compound may also exhibit antiviral activities worth investigating further .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Indole Core : This can be achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the Piperidine Ring : This step often involves nucleophilic substitution reactions where the piperidine moiety is introduced to the indole scaffold.

- Acetamide Formation : The final step generally includes the reaction of the intermediate with acetic anhydride or acetyl chloride to yield the desired amide product.

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Studies : A study evaluated the effects of similar indole-based compounds on breast cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations .

- Neuropharmacological Research : In a behavioral study using rodent models, compounds structurally related to this compound showed promise in reducing anxiety-like behaviors, indicating potential for treating anxiety disorders .

- Antiviral Activity Assessment : Research conducted on indole derivatives revealed their effectiveness against HCV replication in vitro, with potential implications for developing new antiviral therapies targeting RNA viruses .

化学反応の分析

Hydrolysis of the Oxoacetamide Moiety

The oxoacetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage of the amide bond generates 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid and 3-(2-methylpiperidin-1-yl)propan-1-amine.

-

Basic hydrolysis : Forms the corresponding carboxylate salt under alkaline conditions (e.g., NaOH/MeOH) .

Reaction Conditions

| Condition | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h, 80°C | Carboxylic acid + amine | 72–85 | |

| Alkaline (NaOH) | 2M NaOH, MeOH, 4 h | Sodium carboxylate + amine | 68–75 |

Functionalization of the Indole Ring

The 1,2-dimethylindole core participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

-

Nitration : Position-selective nitration at C5/C7 using HNO₃/AcOH .

-

Sulfonation : Requires fuming H₂SO₄ at 0°C due to electron-donating methyl groups .

Palladium-Catalyzed Coupling

The indole C3 position engages in cross-coupling reactions:

textExample: Suzuki-Miyaura coupling with arylboronic acids Reagents: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h Product: 3-Aryl-1,2-dimethylindole derivatives[3][4] Yield: 60–78% [3]

Reactivity of the Tertiary Amine Side Chain

The 2-methylpiperidine-propyl chain undergoes alkylation and oxidation:

N-Alkylation

-

Reacts with alkyl halides (e.g., CH₃I) in DCM/TEA to form quaternary ammonium salts .

Example :

Compound + CH₃I→N-Methyl-2-methylpiperidinium iodide

Yield : 82% (1.5 eq CH₃I, 24 h) .

Oxidation

-

Piperidine ring oxidation with mCPBA forms N-oxide derivatives.

Condensation Reactions

The ketone group in oxoacetamide participates in nucleophilic additions:

Schiff Base Formation

-

Reacts with primary amines (e.g., aniline) in ethanol under reflux:

RC(=O)NR’ + H₂NAr→RC(=NAr)NR’ + H₂O

Yield : 55–65% (EtOH, 8 h) .

Photochemical Reactions

The indole moiety undergoes [2+2] photocycloaddition with electron-deficient alkenes (e.g., maleic anhydride) :

| Condition | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| UV light (254 nm) | Maleic anhydride, DCM | Cyclobutane-fused indole derivative | 45 |

Reductive Amination

The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ :

RC(=O)NR’ + LiAlH₄→RCH(OH)NR’

Optimized Conditions :

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition at 210°C (ΔH = 148 kJ/mol). No rearrangement observed below 180°C.

This compound’s reactivity profile aligns with trends observed in structurally related indole-acetamides . Further studies are required to explore its catalytic asymmetric transformations and biological activity modulation through targeted derivatization.

特性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-[3-(2-methylpiperidin-1-yl)propyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-15-9-6-7-13-24(15)14-8-12-22-21(26)20(25)19-16(2)23(3)18-11-5-4-10-17(18)19/h4-5,10-11,15H,6-9,12-14H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEUPOIGYNSYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。